molecular formula C24H16N2O12S3 B10885340 Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate)

Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate)

Cat. No.: B10885340
M. Wt: 620.6 g/mol
InChI Key: NSYUDRGZEHOJRO-UHFFFAOYSA-N
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Description

Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate): is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) typically involves the reaction of 4,1-phenylene bis(2-nitrobenzenesulfonate) with a sulfonylating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonate derivatives.

Scientific Research Applications

Chemistry: Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

Biology: In biological research, this compound may be used as a probe or marker due to its unique chemical properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) involves its interaction with molecular targets through its reactive sulfonyl and nitro groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in changes in their structure and function. The pathways involved may include nucleophilic attack, redox reactions, and substitution processes.

Comparison with Similar Compounds

  • Sulfonyldi-4,1-phenylene bis(2,4-dinitrobenzoate)
  • Sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate)
  • N,N’-(Sulfonyldi-4,1-phenylene)bis(2,4-difluorobenzenesulfonamide)

Comparison: Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) is unique due to its specific combination of sulfonyl and nitro groups, which confer distinct reactivity and properties compared to similar compounds. The presence of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C24H16N2O12S3

Molecular Weight

620.6 g/mol

IUPAC Name

[4-[4-(2-nitrophenyl)sulfonyloxyphenyl]sulfonylphenyl] 2-nitrobenzenesulfonate

InChI

InChI=1S/C24H16N2O12S3/c27-25(28)21-5-1-3-7-23(21)40(33,34)37-17-9-13-19(14-10-17)39(31,32)20-15-11-18(12-16-20)38-41(35,36)24-8-4-2-6-22(24)26(29)30/h1-16H

InChI Key

NSYUDRGZEHOJRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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